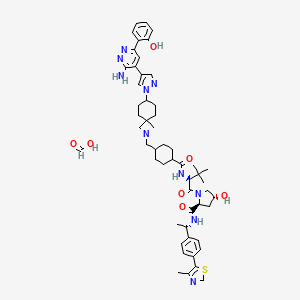

SMD-3040 formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H68N10O7S |

|---|---|

Molecular Weight |

989.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid |

InChI |

InChI=1S/C52H66N10O5S.CH2O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;2-1-3/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);1H,(H,2,3)/t31-,33?,36?,39+,43-,46+;/m0./s1 |

InChI Key |

DUWGTPOISUBHLE-SIBBLWDESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The PROTAC Approach to Synthetic Lethality: An In-depth Technical Guide to the Mechanism of Action of SMD-3040 Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SMD-3040 formate, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. By leveraging the principles of synthetic lethality, SMD-3040 shows significant promise in the treatment of SMARCA4-deficient cancers.

Core Mechanism: Targeted Protein Degradation

SMD-3040 operates as a heterobifunctional molecule, simultaneously binding to the target protein, SMARCA2, and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein from the cell.

The key components of SMD-3040 are a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]

Below is a diagram illustrating the signaling pathway of SMD-3040's mechanism of action.

Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.

Synthetic Lethality in SMARCA4-Deficient Cancers

SMARCA2 and SMARCA4 are two mutually exclusive ATP-dependent helicases that are catalytic subunits of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on SMARCA2 for survival. The selective degradation of SMARCA2 by SMD-3040 in these SMARCA4-deficient tumors leads to cell death, a concept known as synthetic lethality.[5]

The following diagram illustrates the principle of synthetic lethality exploited by SMD-3040.

References

- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SMD-3040 | PROTACs | 3033109-92-8 | Invivochem [invivochem.com]

- 5. pubs.acs.org [pubs.acs.org]

SMD-3040: A Technical Guide to a Selective SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SMD-3040, a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. By leveraging the Proteolysis Targeting Chimera (PROTAC) technology, SMD-3040 presents a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 gene, exploiting the principle of synthetic lethality.

Core Mechanism of Action: PROTAC-Mediated Degradation

SMD-3040 is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of SMARCA2. It is comprised of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This trimolecular complex formation facilitates the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.

dot

Caption: Mechanism of Action of SMD-3040 as a SMARCA2 PROTAC Degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for SMD-3040, demonstrating its potency, selectivity, and anti-proliferative effects in relevant cancer cell lines.

Table 1: In Vitro Degradation Potency and Selectivity

| Parameter | Cell Line | SMARCA2 | SMARCA4 | Reference |

| DC₅₀ | Hela | 12 nM | >1000 nM | [2][3] |

| SK-Mel-5 | 20 nM | - | [2][4] | |

| SK-Mel-28 | 35 nM | No significant degradation up to 1000 nM | [2][3][4] | |

| Dₘₐₓ | Hela | 91% | 44% | [2][3] |

| SK-Mel-28 | 98% | 24% | [3] |

Table 2: Anti-proliferative Activity in SMARCA4-deficient Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (7-day treatment) | Reference |

| SK-Mel-5 | Melanoma | 8.8 - 119 nM | [2][4] |

| H838 | Lung Cancer | 8.8 - 119 nM | [2][4] |

| A549 | Lung Cancer | 8.8 - 119 nM | [2][4] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Cancer Cell Line | Dosing Regimen | Outcome | Reference |

| Xenograft Mouse Model | SK-Mel-5 (SMARCA4-deficient) | 25-50 mg/kg, intravenous, twice weekly for two weeks | Effective tumor growth inhibition | [2][4] |

| Xenograft Mouse Model | Two different SMARCA4-deficient xenograft models | 25-50 mg/kg, intravenous, twice weekly for two weeks | Strong tumor growth inhibition, well-tolerated | [2][5][6] |

Signaling Pathway and Therapeutic Rationale

The therapeutic rationale for SMD-3040 is based on the concept of synthetic lethality. In cancers with an inactivating mutation of the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival.[6][7] By selectively degrading SMARCA2, SMD-3040 induces cell death specifically in these SMARCA4-deficient cancer cells, while having a much weaker effect on healthy cells where both SMARCA4 and SMARCA2 are functional.

dot

Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer cells.

Experimental Workflow

The characterization of SMD-3040 follows a standard preclinical drug discovery workflow, beginning with in vitro assays to determine degradation potency and selectivity, followed by cell-based assays to assess functional consequences, and culminating in in vivo models to evaluate anti-tumor efficacy and tolerability.

dot

Caption: Experimental workflow for the evaluation of SMD-3040.

Experimental Protocols

Disclaimer: The following are high-level, generalized protocols based on standard laboratory techniques and information from publicly available sources. Specific reagents, concentrations, and incubation times may vary and should be optimized for individual experimental setups.

SMARCA2 Degradation Assessment (HiBit Assay and Western Blot)

1. Cell Culture and Treatment:

-

Culture SMARCA4-deficient (e.g., SK-Mel-5) and wild-type (e.g., HeLa, SK-Mel-28) cell lines in appropriate media.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of SMD-3040 (e.g., 0-1000 nM) for various time points (e.g., 1-48 hours).

2. HiBit Lytic Degradation Assay (for DC₅₀ and Dₘₐₓ determination):

-

This assay requires cells endogenously tagged with the HiBit peptide.

-

After treatment, lyse the cells and add the LgBiT protein and substrate.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of remaining HiBit-tagged SMARCA2.

-

Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) from the dose-response curve.

3. Western Blot Analysis (for selectivity and confirmation):

-

After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of degradation relative to the loading control.

Cell Growth Inhibition Assay (e.g., MTT or CellTiter-Glo)

1. Cell Seeding and Treatment:

-

Seed SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) in 96-well plates.

-

Treat with a range of SMD-3040 concentrations.

2. Incubation:

-

Incubate the plates for an extended period (e.g., 7 days) to assess the impact on cell proliferation.

3. Viability Measurement:

-

Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Alternatively, use a luminescent-based assay like CellTiter-Glo, which measures ATP levels.

-

Read the absorbance or luminescence on a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Xenograft Mouse Model

1. Animal Husbandry:

-

Use immunocompromised mice (e.g., athymic nude mice).

-

Allow for an acclimatization period before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

-

Subcutaneously inject a suspension of SMARCA4-deficient human cancer cells (e.g., SK-Mel-5) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment:

-

Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups.

-

Administer SMD-3040 (e.g., 25-50 mg/kg) via intravenous injection, typically on a schedule such as twice weekly for a set duration (e.g., two weeks).

4. Efficacy and Tolerability Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of SMARCA2 degradation via Western blot or immunohistochemistry).

-

Evaluate treatment tolerability based on changes in body weight and any observed clinical signs of toxicity.

References

- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. ijpbs.com [ijpbs.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

The Role of SMD-3040 Formate in SMARCA4-Deficient Cancers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex, is frequently inactivated in a range of aggressive cancers, leading to a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target. SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the evaluation of this compound in the context of SMARCA4-deficient malignancies.

Introduction: The Synthetic Lethality of SMARCA4 and SMARCA2

The SWI/SNF complex is a key regulator of gene expression through its role in chromatin remodeling.[1] In cancers where the SMARCA4 subunit is lost or inactivated, the residual SWI/SNF complex becomes critically dependent on the homologous SMARCA2 subunit to maintain cellular function and survival.[2] This creates a synthetic lethal vulnerability, where the targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death, while having a minimal impact on healthy cells with functional SMARCA4.[1][2]

This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to selectively target SMARCA2 for degradation.[3][4] It consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6]

Quantitative Data on this compound

The following tables summarize the in vitro and in vivo activity of this compound in preclinical models of SMARCA4-deficient cancers.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 DC50 (nM) | Dmax (%) | GI50 (nM) (7 days) |

| Hela | Cervical Cancer | Wild-Type | - | - | - |

| SK-Mel-5 | Melanoma | Deficient | 20 | >90 | 8.8 - 119 |

| SK-Mel-28 | Melanoma | Wild-Type | 35 | >90 | - |

| H838 | Lung Cancer | Deficient | - | - | 8.8 - 119 |

| A549 | Lung Cancer | Deficient | - | - | 8.8 - 119 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition. Data compiled from multiple sources.[3][4][7]

Table 2: In Vivo Antitumor Efficacy of this compound in a SMARCA4-Deficient Melanoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Xenograft Mouse Model | Human Melanoma | 25-50 mg/kg this compound | Intravenous injection, twice weekly for two weeks | Effective inhibition of tumor growth.[3][4][7] |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on the principles of synthetic lethality and targeted protein degradation. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for SMARCA2 Degradation

Objective: To determine the dose-dependent degradation of SMARCA2 in cells treated with this compound and to calculate the DC50 and Dmax values.

Materials:

-

SMARCA4-deficient and wild-type cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SMARCA2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize SMARCA2 levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines and determine the GI50 value.

Materials:

-

SMARCA4-deficient and wild-type cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the plate for the desired duration (e.g., 7 days).

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a luminometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model of SMARCA4-deficient cancer.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

SMARCA4-deficient cancer cell line

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

-

Compound Administration: Administer this compound or vehicle according to the specified dose and schedule (e.g., intravenous injection).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tumor tissues can be processed for further analysis, such as immunohistochemistry for SMARCA2 levels.

Conclusion

This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by leveraging the synthetic lethal relationship between SMARCA4 and SMARCA2. Its potent and selective degradation of SMARCA2 leads to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo. The experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on targeted protein degraders and the treatment of SWI/SNF-mutated cancers. Further investigation into the clinical efficacy and safety of this compound and similar SMARCA2 degraders is warranted.

References

- 1. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preludetx.com [preludetx.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SMD-3040 - Immunomart [immunomart.com]

- 6. biorbyt.com [biorbyt.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of SMD-3040 Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 formate is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SMD-3040. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the preclinical evaluation of this compound. The guide includes a summary of all quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The synthetic lethality approach to cancer therapy has emerged as a promising strategy, particularly for targeting cancers with specific genetic alterations. Tumors with loss-of-function mutations in the SMARCA4 gene, a key component of the SWI/SNF chromatin remodeling complex, have been shown to be dependent on its paralog, SMARCA2, for survival. This dependency makes SMARCA2 a compelling therapeutic target in SMARCA4-deficient cancers.[1][2]

SMD-3040 was developed as a heterobifunctional PROTAC that selectively targets SMARCA2 for degradation.[3] PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. SMD-3040 consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This targeted protein degradation approach offers a novel therapeutic modality for treating SMARCA4-deficient tumors, such as certain types of melanoma and non-small cell lung cancer.[2][3]

Mechanism of Action

SMD-3040 functions by hijacking the cell's natural protein disposal system to eliminate the SMARCA2 protein. The molecule's two key ligands work in concert: one binds to the bromodomain of SMARCA2, and the other binds to the VHL E3 ubiquitin ligase. This binding event forms a ternary complex between SMARCA2, SMD-3040, and VHL. The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. Poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the SMARCA2 protein. This selective degradation of SMARCA2 in SMARCA4-deficient cancer cells is designed to induce cell death.

Caption: Mechanism of Action of SMD-3040.

Quantitative Data Summary

The following tables summarize the in vitro degradation potency, cell growth inhibition, and in vivo antitumor efficacy of this compound.

Table 1: In Vitro Degradation of SMARCA2 by SMD-3040

| Cell Line | DC50 (nM) | Dmax (%) | Assay Type |

| HeLa (SMARCA4 WT) | 12 | 91 | HiBiT Assay |

| SK-Mel-5 (SMARCA4-/-) | 20 | >90 | Western Blot |

| SK-Mel-28 (SMARCA4 WT) | 35 | >90 | Western Blot |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Cell Growth Inhibition by SMD-3040 (7-day treatment)

| Cell Line | Cancer Type | SMARCA4 Status | GI50 (nM) |

| SK-Mel-5 | Melanoma | Deficient | 8.8 |

| H838 | NSCLC | Deficient | 119 |

| A549 | NSCLC | Deficient | Not specified |

| HeLa | Cervical Cancer | Wild-type | >1000 |

| SK-Mel-28 | Melanoma | Wild-type | >1000 |

GI50: Half-maximal growth inhibition concentration. NSCLC: Non-small cell lung cancer.

Table 3: In Vivo Antitumor Activity of SMD-3040 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| SK-Mel-5 | Melanoma | 25-50 mg/kg, IV, twice weekly for 2 weeks | Significant inhibition |

| H838 | NSCLC | 25-50 mg/kg, IV, twice weekly for 2 weeks | Significant inhibition |

IV: Intravenous.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HiBiT-Based Protein Degradation Assay

This assay was used to quantify the degradation of SMARCA2 in cells.

-

Cell Culture and Transfection: HeLa cells were cultured in DMEM supplemented with 10% FBS. Cells were transfected with a plasmid encoding for SMARCA2 fused to the HiBiT tag using a suitable transfection reagent.

-

Compound Treatment: Transfected cells were seeded in 96-well plates and treated with various concentrations of SMD-3040 for 24 hours.

-

Lysis and Detection: The Nano-Glo® HiBiT® Lytic Detection System (Promega) was used according to the manufacturer's protocol. Briefly, the lytic reagent containing the LgBiT protein and furimazine substrate was added to the cells.

-

Data Analysis: Luminescence was measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged SMARCA2. DC50 and Dmax values were calculated using non-linear regression analysis.

Western Blotting for Protein Degradation

This method was used to visualize and quantify the degradation of endogenous SMARCA2.

-

Cell Culture and Treatment: SK-Mel-5 and SK-Mel-28 cells were cultured in appropriate media and treated with a concentration range of SMD-3040 for 24 hours.[6]

-

Protein Extraction: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities were quantified using densitometry software. The level of SMARCA2 was normalized to the loading control.

Cell Viability Assay

This assay was performed to determine the effect of SMD-3040 on the growth of cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., SK-Mel-5, H838, A549, HeLa, SK-Mel-28) were seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere overnight, they were treated with a serial dilution of SMD-3040 for 7 days.

-

Viability Assessment: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo® (Promega) or AlamarBlue™.

-

Data Analysis: The luminescence or fluorescence signal, which correlates with the number of viable cells, was measured. The GI50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

These studies were conducted to evaluate the antitumor efficacy of SMD-3040 in a living organism.

-

Animal Models: Female immunodeficient mice (e.g., NOD-SCID or nude mice) were used.

-

Tumor Implantation: SK-Mel-5 or H838 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. SMD-3040 was administered intravenously at doses of 25-50 mg/kg, twice weekly for two weeks.[6]

-

Tumor Growth Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Western Blotting Experimental Workflow.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a potent and selective SMARCA2 degrader that demonstrates significant antitumor activity in preclinical models of SMARCA4-deficient cancers.[2][3] Its mechanism of action, leveraging the ubiquitin-proteasome system to eliminate SMARCA2, represents a promising therapeutic strategy. The data presented in this guide highlight the potential of SMD-3040 as a novel therapeutic agent. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in human cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [worldwide.promega.com]

- 5. Nano-Glo® HiBiT Extracellular Detection System Protocol [promega.com]

- 6. medchemexpress.com [medchemexpress.com]

The Targeted Degradation of SMARCA2 by SMD-3040 Formate: A Technical Guide to its Impact on Chromatin Remodeling Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on cancer cells, and the broader implications of targeted SMARCA2 degradation on the integrity and function of chromatin remodeling complexes. Detailed experimental protocols for key assays and visual representations of the underlying biological pathways are included to facilitate further research and drug development in this area.

Introduction to SMARCA2 and Chromatin Remodeling

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin. This allows for the modulation of DNA accessibility to transcription factors and other regulatory proteins. The catalytic core of the SWI/SNF complex is driven by one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (BRM). While both are highly homologous, they can have distinct and sometimes redundant functions.

In a significant portion of human cancers, the SMARCA4 gene is inactivated through mutations, leading to a dependency on the paralogous SMARCA2 for cell survival. This synthetic lethal relationship has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 deficiencies.

This compound: A Selective SMARCA2 Degrader

This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system to selectively eliminate the SMARCA2 protein. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2/4. This ternary complex formation facilitates the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between SMARCA2, SMD-3040, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to SMARCA2, leading to its degradation. The selective degradation of SMARCA2 in SMARCA4-deficient cancer cells is cytotoxic, leading to cell growth inhibition.

In-Depth Technical Guide: Initial Characterization of SMD-3040 Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 formate is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed utilizing Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4][5][6][7] As a heterobifunctional molecule, SMD-3040 functions by inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.[8] This technical guide provides a comprehensive overview of the initial characterization studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

SMD-3040 is designed to target SMARCA2 for degradation. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomain of SMARCA2/4.[4] By simultaneously engaging both proteins, SMD-3040 facilitates the formation of a ternary complex, which in turn leads to the polyubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[8] This targeted degradation of SMARCA2 has shown significant anti-proliferative effects in cancer cell lines deficient in SMARCA4, highlighting its potential as a therapeutic agent in this context.[1][2][3][4][5][6][7]

Data Presentation

In Vitro Activity

The in vitro activity of SMD-3040 has been characterized by its ability to induce the degradation of SMARCA2 and inhibit the growth of cancer cell lines.

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| DC50 (50% Degradation Concentration) | HeLa, SK-Mel-5, SK-Mel-28 | 12 nM (general)[4], 20 nM (SK-Mel-5)[4], 35 nM (SK-Mel-28)[4] | [4] |

| Dmax (Maximum Degradation) | Not Specified | >90% | [1][2][3][5][6][7] |

| GI50 (50% Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM | [4] |

In Vivo Activity

Preclinical studies in xenograft mouse models have demonstrated the anti-tumor efficacy of SMD-3040.

| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference(s) |

| Xenograft Mouse Model | Human Melanoma (SMARCA4-deficient) | 25-50 mg/kg, intravenous injection, twice weekly for two weeks | Effective inhibition of tumor growth; well-tolerated | [4] |

Experimental Protocols

Western Blot Analysis for SMARCA2 Degradation

This protocol outlines the general steps for assessing the degradation of SMARCA2 in cultured cells following treatment with SMD-3040.

Materials:

-

This compound

-

Cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SMARCA2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 1-48 hours).[4]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and vehicle-treated cells.

Cell Viability Assay

This protocol provides a general framework for assessing the effect of SMD-3040 on cell proliferation.

Materials:

-

This compound

-

SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 7 days).[4]

-

Viability Measurement: Add the chosen cell viability reagent to the wells according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Xenograft Mouse Model for In Vivo Efficacy

This protocol describes a general procedure for evaluating the anti-tumor activity of SMD-3040 in a xenograft model.

Materials:

-

This compound

-

Immunocompromised mice

-

SMARCA4-deficient human cancer cells (e.g., melanoma cell line)

-

Cell culture medium

-

Matrigel (optional)

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously implant the cancer cells into the flanks of the immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) via intravenous injection, twice weekly for two weeks.[4] The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Analysis: Compare the tumor growth between the treatment and control groups to determine the efficacy of SMD-3040.

Mandatory Visualizations

Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical relationship of SMD-3040's synthetic lethality.

References

- 1. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

The Selective Degradation of SMARCA2 over SMARCA4 by SMD-3040 Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. This complex utilizes one of two mutually exclusive ATPases, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM), as its catalytic subunit. In certain cancers, the gene encoding SMARCA4 is mutated and inactivated, leading to a dependency on the paralog SMARCA2 for survival. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target in SMARCA4-deficient cancers.

SMD-3040 formate is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2. As a heterobifunctional molecule, SMD-3040 brings SMARCA2 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This technical guide provides an in-depth overview of the selectivity of this compound for SMARCA2 over SMARCA4, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The selectivity of this compound for SMARCA2 over its close homolog SMARCA4 is a key attribute that underpins its therapeutic potential. This selectivity is evident in both its degradation potency and its cellular anti-proliferative effects.

| Parameter | SMARCA2 | SMARCA4 | Cell Line/System | Reference |

| DC50 (Degradation Concentration 50%) | 12 nM | >1000 nM | Various Cancer Cell Lines | [1][2][3][4] |

| Dmax (Maximum Degradation) | >90% | Minimal Degradation | Various Cancer Cell Lines | [1][2][3][4] |

| GI50 (Growth Inhibition 50%) | 8.8 - 119 nM | >10 µM | SMARCA4-deficient Cancer Cell Lines (e.g., SK-Mel-5, H838, A549) | [5] |

| GI50 (Growth Inhibition 50%) | >10 µM | Not Applicable | SMARCA4 wild-type Cancer Cell Lines | [2] |

Experimental Protocols

The following sections detail the methodologies used to ascertain the selectivity of this compound.

Western Blotting for SMARCA2 and SMARCA4 Degradation

This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with SMD-3040.

1. Cell Culture and Treatment:

-

Culture SMARCA4-deficient (e.g., SK-Mel-5) and SMARCA4-proficient cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to equal concentrations and add Laemmli buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Cell Viability Assay

This assay measures the effect of SMD-3040 on the proliferation of cancer cell lines.

1. Cell Seeding:

-

Seed SMARCA4-deficient and SMARCA4-proficient cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).

-

Allow the cells to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a period of 7 days.

3. Viability Measurement (using a reagent like CellTiter-Glo® or WST-1):

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the substrate into a measurable signal (luminescence or absorbance).

-

Measure the signal using a plate reader.

4. Data Analysis:

-

Normalize the data to the DMSO-treated control cells.

-

Plot the cell viability against the logarithm of the compound concentration.

-

Calculate the GI50 value using a non-linear regression analysis.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of SMD-3040 in a living organism.

1. Cell Line and Animal Model:

-

Use an appropriate SMARCA4-deficient cancer cell line, such as SK-Mel-5 human melanoma.[5][6][7]

-

Implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Treatment:

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound intravenously at specified doses (e.g., 25 and 50 mg/kg) and a defined schedule (e.g., twice weekly for two weeks).[5][6][7] The control group receives a vehicle solution.

3. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the biological context and mechanism of action of this compound.

Experimental Workflow

Conclusion

This compound demonstrates remarkable selectivity for the degradation of SMARCA2 over SMARCA4. This selectivity is the cornerstone of its therapeutic strategy, which aims to exploit the synthetic lethal relationship between these two paralogs in SMARCA4-deficient cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on or interested in this promising class of targeted protein degraders. The high potency and selectivity of SMD-3040, coupled with its demonstrated in vivo anti-tumor activity, position it as a valuable tool for further investigation and potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. SMD-3040 - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Advent of Targeted Protein Degradation: A Technical Guide to PROTACs and the SMARCA2 Degrader SMD-3040 Formate

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a novel modality with the potential to address previously "undruggable" targets. This technical guide provides an in-depth exploration of the foundational principles of PROTAC technology and a detailed analysis of SMD-3040 formate, a potent and selective degrader of the chromatin remodeling protein SMARCA2.

Foundational Principles of PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI).[1][2][3] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs lead to its complete removal from the cell.[1]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4][5] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation.[7]

The concept of PROTACs was first introduced in 2001 by Crews, Sakamoto, and Deshaies.[7] Early iterations were peptide-based, which limited their cell permeability and therapeutic potential.[8] A significant breakthrough came with the development of small-molecule-based PROTACs, which exhibited improved drug-like properties.[8] Today, numerous PROTACs are in preclinical and clinical development, targeting a wide range of diseases, particularly cancer.[2][3][9][10]

The key advantages of PROTACs over traditional inhibitors include:

-

Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more sustained pharmacological effect at lower doses.[7][10][11]

-

Targeting the "Undruggable" Proteome: PROTACs do not require binding to an active site to exert their effect. They only need to bind to the target protein with sufficient affinity and selectivity to form the ternary complex, opening up a vast array of previously intractable targets.[12]

-

Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms that arise from mutations in the active site of the target protein, which can render traditional inhibitors ineffective.

This compound: A Selective SMARCA2 Degrader

This compound is a potent and selective PROTAC degrader of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key component of the SWI/SNF chromatin remodeling complex.[7][1][4][12][13] It is composed of a ligand for SMARCA2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][14]

SMARCA2 is a critical protein involved in regulating gene expression by altering the structure of chromatin. In certain cancers with a deficiency in the related protein SMARCA4, cancer cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[4][13] Therefore, selectively degrading SMARCA2 presents a promising therapeutic strategy for these cancers.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation and Cell Growth Inhibition of this compound

| Parameter | Value | Cell Lines | Reference |

| DC50 (Degradation) | 12 nM | Not specified | [7][1] |

| Dmax (Degradation) | >91% | Not specified | [7][1] |

| DC50 (Degradation) | 20 nM | K-Mel-5 | [7][1] |

| DC50 (Degradation) | 35 nM | SK-Mel-28 | [7][1] |

| GI50 (Cell Growth) | 8.8 - 119 nM | SMARCA4-deficient cancer cell lines (SK-Mel-5, H838, A549) | [7][1] |

Table 2: In Vivo Antitumor Activity of this compound

| Dosage and Administration | Animal Model | Outcome | Reference |

| 25-50 mg/kg, intravenous, twice weekly for two weeks | Xenograft mouse model of human melanoma | Effective inhibition of tumor growth | [7][1] |

Signaling Pathway of SMARCA2

SMARCA2 is a core catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[3][15] The SWI/SNF complex can affect the transcription of a wide range of genes involved in critical cellular processes such as DNA repair, cell cycle control, and differentiation.[2][14] Dysregulation of the SWI/SNF complex is frequently observed in various cancers.[4][14] In cancers with loss-of-function mutations in the SMARCA4 subunit, the cells often become dependent on the paralog SMARCA2 for their survival. By degrading SMARCA2, SMD-3040 disrupts the function of the SWI/SNF complex in these cancer cells, leading to cell cycle arrest and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]

- 3. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. benchchem.com [benchchem.com]

- 13. Ubiquitination Assay - Profacgen [profacgen.com]

- 14. Advances in the role of SWI/SNF complexes in tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for SMD-3040 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[][2][3][4] As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 has emerged as a synthetic lethal target in cancers harboring a deficiency in the related SMARCA4 gene.[5][6] SMD-3040 operates by hijacking the cell's natural protein disposal machinery, specifically by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[7][8] This targeted protein degradation has shown significant anti-proliferative activity in SMARCA4-deficient cancer cell lines, highlighting its therapeutic potential.[][5][6]

These application notes provide detailed protocols for the in vitro evaluation of SMD-3040, including cell culture of relevant cell lines, assessment of SMARCA2 degradation, and determination of anti-proliferative effects.

Data Presentation

In Vitro Efficacy of SMD-3040

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | HeLa | Not Specified | [][2][3] |

| SK-Mel-5 | 20 nM | [][3] | |

| SK-Mel-28 | 35 nM | [][3] | |

| Overall | 12 nM | [][2][3][4] | |

| Dₘₐₓ (Degradation) | Overall | >90% | [5] |

| GI₅₀ (Growth Inhibition) | SK-Mel-5 | 8.8 - 119 nM | [][2][3] |

| H838 | 8.8 - 119 nM | [][2][3] | |

| A549 | 8.8 - 119 nM | [][2][3] |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of SMD-3040.

Caption: In vitro experimental workflow for SMD-3040.

Experimental Protocols

Protocol 1: Cell Culture of SMARCA4-deficient Cancer Cell Lines

This protocol outlines the general procedure for culturing SMARCA4-deficient cell lines such as A549 (non-small cell lung carcinoma) and SK-Mel-5 (melanoma).

Materials:

-

A549 or SK-Mel-5 cell line

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and dishes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM for SK-Mel-5, RPMI-1640 for A549) with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralization and Plating: Add 6-8 mL of complete growth medium to inactivate the trypsin. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed cells into new flasks at the desired density.

Protocol 2: Western Blot for SMARCA2 Degradation

This protocol details the procedure to assess the degradation of SMARCA2 protein in cells treated with SMD-3040.

Materials:

-

SMD-3040

-

Cultured SMARCA4-deficient cells (e.g., SK-Mel-5)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of SMD-3040 (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-SMARCA2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to measure the anti-proliferative effect of SMD-3040 using an MTT assay.

Materials:

-

SMD-3040

-

Cultured SMARCA4-deficient cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Cell Treatment: Treat the cells with a serial dilution of SMD-3040 (e.g., 0-10 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

References

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SMD-3040 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1] It functions by linking the SMARCA2 protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This mechanism is particularly relevant in cancers with a deficiency in the SMARCA4 gene, a paralog of SMARCA2. In SMARCA4-deficient tumors, the degradation of SMARCA2 induces synthetic lethality, resulting in potent anti-proliferative effects and tumor growth inhibition.[1] These application notes provide a comprehensive guide for the utilization of SMD-3040 in preclinical xenograft mouse models.

Mechanism of Action

SMD-3040 is a heterobifunctional molecule that simultaneously binds to the bromodomain of SMARCA2 and the VHL E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells is synthetically lethal, leading to cell cycle arrest and apoptosis. The downstream effects of SMARCA2 degradation include the modulation of the YAP signaling pathway and enhancer reprogramming of cell-cycle genes.[2]

Data Presentation

In Vitro Activity

SMD-3040 demonstrates potent and selective degradation of SMARCA2 and subsequent inhibition of cell growth in SMARCA4-deficient cancer cell lines.

| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | GI50 (nM) |

| SK-MEL-5 | Melanoma | Deficient | 20 | 8.8-119 |

| NCI-H838 | NSCLC | Deficient | Not Reported | 119[2] |

| A549 | NSCLC | Deficient | Not Reported | 8.8-119 |

| SK-MEL-28 | Melanoma | Wild-Type | 35 | >10,000 |

| Hela | Cervical Cancer | Wild-Type | Not Reported | Not Reported |

DC50: Concentration for 50% degradation. GI50: Concentration for 50% growth inhibition.

In Vivo Efficacy in Xenograft Models

SMD-3040 has shown significant anti-tumor activity in SMARCA4-deficient xenograft models.[2][3]

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition |

| SK-MEL-5 | Melanoma | 25 mg/kg SMD-3040 | Intravenous, twice weekly for 2 weeks | Effective inhibition |

| SK-MEL-5 | Melanoma | 50 mg/kg SMD-3040 | Intravenous, twice weekly for 2 weeks | Effective inhibition |

| NCI-H838 | NSCLC | 25 mg/kg SMD-3040 | Intravenous, twice weekly | Strong inhibition |

| NCI-H838 | NSCLC | 50 mg/kg SMD-3040 | Intravenous, twice weekly | Strong inhibition |

Note: Specific quantitative tumor growth inhibition data (e.g., T/C ratio) from the primary publication was not publicly available. The descriptions are based on the qualitative assessments in the literature.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

SMARCA4-deficient: SK-MEL-5 (melanoma), NCI-H838 (non-small cell lung cancer), A549 (non-small cell lung cancer).

-

SMARCA4 wild-type (for control): SK-MEL-28 (melanoma).

-

-

Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

In Vivo Xenograft Study

1. Animal Models:

-

Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.

-

Acclimatize animals for at least one week before the start of the experiment.

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Cell Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

4. Formulation and Administration of SMD-3040:

-

Formulation: A common vehicle for intravenous administration of hydrophobic compounds like PROTACs is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Note: The exact formulation used in the primary study by Yang et al. is not publicly detailed. It is recommended to perform a small-scale formulation and solubility test before preparing the bulk dosing solution.

-

-

Dosing:

-

Low dose: 25 mg/kg.

-

High dose: 50 mg/kg.

-

-

Administration: Administer SMD-3040 intravenously (IV) via the tail vein.

-

Schedule: Dose the animals twice weekly for two weeks.

-

Control Group: Administer the vehicle solution to the control group following the same schedule.

5. Efficacy Evaluation:

-

Measure tumor volume and body weight of each mouse 2-3 times per week.

-

Monitor the general health of the animals daily.

-

The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for SMARCA2 levels, immunohistochemistry).

Safety and Toxicology

In preclinical studies, SMD-3040 was reported to be well-tolerated in mice at efficacious doses.[2][3] Standard monitoring for signs of toxicity should include:

-

Regular body weight measurements.

-

Observation for any changes in behavior, appetite, or physical appearance.

-

At the study endpoint, major organs can be collected for histopathological analysis to assess any potential off-target toxicity.

Conclusion

SMD-3040 is a promising therapeutic agent for SMARCA4-deficient cancers. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to evaluate its efficacy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.

References

Application Notes and Protocols: SMD-3040 Formate for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3][4] The formate salt of SMD-3040 has demonstrated significant antitumor activity in preclinical in vivo models, particularly in xenograft mouse models of human melanoma with SMARCA4 gene deletion.[1][5] These application notes provide a detailed overview of the recommended dosage, administration, and relevant protocols for the in vivo use of SMD-3040 formate to aid researchers in designing and executing their studies.

Mechanism of Action

SMD-3040 functions by selectively degrading the SMARCA2 protein, a component of the SWI/SNF chromatin remodeling complex.[1][3] In cancer cells deficient in SMARCA4, the degradation of SMARCA2 leads to synthetic lethality, thereby inhibiting tumor cell proliferation and growth.[1][5]

Data Presentation

In Vivo Efficacy of this compound

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | Xenograft mouse models with SMARCA4-deficient human melanoma cell lines (e.g., SK-Mel-5) | [1][5] |

| Dosage | 25-50 mg/kg | [1][5] |

| Administration Route | Intravenous (IV) injection | [1][5] |

| Dosing Schedule | Twice weekly for two weeks | [1][5] |

| Observed Outcome | Effective inhibition of tumor growth | [1][5] |

| Tolerability | Well-tolerated in mice | [1][5] |

In Vitro Activity of SMD-3040

| Parameter | Details | Reference |

| Compound | SMD-3040 | [2] |

| Mechanism | Potent and selective SMARCA2 PROTAC degrader | [2] |

| DC₅₀ | 12 nM | [2] |

| Dₘₐₓ | 91% | [2] |

| Cell Line Activity | Effectively degrades SMARCA2 in HeLa, SK-Mel-5, and SK-Mel-28 cells (0-1 µM; 1-48 h) | [2] |

| GI₅₀ | 8.8-119 nM in SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) after 7 days | [2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Formulation Protocol (Example):

For compounds with low water solubility, a co-solvent formulation is often necessary for intravenous administration.[6]

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.

-

Vehicle Preparation: A common vehicle for intravenous injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[6] A typical ratio could be 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).

-

Final Formulation:

-

Slowly add the required volume of the this compound DMSO stock solution to the PEG300 while vortexing.

-

Add Tween 80 to the mixture and continue to vortex.

-

Finally, add the saline to the mixture to reach the final desired volume and concentration.

-

Ensure the final solution is clear and free of precipitation before administration.

-

Note: It is crucial to perform solubility and stability tests for the specific formulation being used. The provided protocol is a general guideline and may require optimization.

In Vivo Administration Protocol

Animal Model:

-

Use appropriate immunocompromised mouse strains (e.g., NOD-SCID, NSG) for xenograft studies with human cell lines.

-

House animals in accordance with institutional guidelines and regulations.

Procedure:

-

Tumor Implantation: Subcutaneously implant SMARCA4-deficient human melanoma cells (e.g., SK-Mel-5) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

-

Dosing:

-

Administer this compound at a dose of 25-50 mg/kg via intravenous injection.

-

The dosing volume should be calculated based on the animal's body weight.

-

Follow a dosing schedule of twice weekly for a duration of two weeks.

-

-

Monitoring:

-

Monitor tumor volume using calipers throughout the study.

-

Record animal body weight as an indicator of toxicity.

-

Observe animals for any signs of adverse effects.

-

-

Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Caption: Proposed mechanism of action for SMD-3040 leading to inhibition of tumor cell proliferation.

References

Application Notes and Protocols for Assessing SMD-3040 Mediated Degradation of SMARCA2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling cellular processes such as proliferation, differentiation, and DNA repair.[1][3] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.[2][4][5] SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SMARCA2.[6][7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12][13][14][15] SMD-3040 specifically utilizes the von Hippel-Lindau (VHL) E3 ligase to mediate SMARCA2 degradation.[7] These application notes provide detailed protocols for assessing the formate degradation of SMARCA2 induced by SMD-3040.

Mechanism of Action: SMD-3040

SMD-3040 functions by forming a ternary complex between SMARCA2 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to SMARCA2, marking it for recognition and degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic removal of SMARCA2 from the cell.[11][14]

Caption: Mechanism of SMD-3040 mediated SMARCA2 degradation.

Quantitative Data Summary

The following table summarizes the degradation potency and efficacy of SMD-3040 in various cancer cell lines.

| Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | Reference |

| HeLa | Cervical Cancer | Wild-Type | - | - | [6] |

| SK-Mel-5 | Melanoma | Deficient | 20 | >90 | [6][8] |

| SK-Mel-28 | Melanoma | Deficient | 35 | >90 | [6][8] |

| H838 | Non-small cell lung cancer | Deficient | - | - | [6] |

| A549 | Non-small cell lung cancer | Deficient | - | - | [6] |